molecular formula C7H16N4O2 B8065428 n6-(Aminoiminomethyl)lysine

n6-(Aminoiminomethyl)lysine

Cat. No.: B8065428
M. Wt: 188.23 g/mol
InChI Key: VLGRDEYOCHEJST-LURJTMIESA-N
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Description

N6-(Aminoiminomethyl)lysine, also known as homoarginine (CAS: 156-86-5), is a non-proteinogenic amino acid derivative of lysine. Its structure features a guanidino group attached to the ε-amino group of lysine, forming a six-carbon backbone (C₇H₁₆N₄O₂; molecular weight: 188.23) . This modification confers unique biochemical properties, such as enhanced basicity due to the guanidino moiety, which mimics arginine but with an extended carbon chain .

This compound is a critical component of the cyclic heptapeptide drug eptifibatide, a reversible glycoprotein IIb/IIIa receptor antagonist used to inhibit platelet aggregation in acute coronary syndromes . The compound’s solubility in water and acetic acid facilitates its pharmaceutical applications . Additionally, it acts as a competitive substrate for nitric oxide synthase (NOS) and inhibits human arginase, making it relevant in studies of vascular function and nitric oxide signaling .

Properties

IUPAC Name

(2S)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-6(7(12)13)3-1-2-4-10-5-11-9/h5-6H,1-4,8-9H2,(H,10,11)(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGRDEYOCHEJST-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=CNN)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=CNN)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

n6-(Aminoiminomethyl)lysine can be synthesized through the lysine catabolism pathway or the transamination of arginine. The key enzymes involved in these processes are ornithine transcarbamoylase and arginine:glycine amidinotransferase. These enzymes are tissue-specific and are found in organs such as the liver, kidneys, brain, and small intestines .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of lysine-producing microorganisms. The fermentation process is optimized to increase the yield of lysine, which is then converted to this compound through enzymatic reactions.

Chemical Reactions Analysis

Types of Reactions

n6-(Aminoiminomethyl)lysine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its oxidized form, which can be catalyzed by enzymes such as nitric oxide synthase.

    Reduction: Reduction reactions can convert the oxidized form of this compound back to its original state.

    Substitution: This reaction involves the replacement of one functional group in this compound with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include nitric oxide synthase and other oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications.

Scientific Research Applications

n6-(Aminoiminomethyl)lysine has numerous applications in scientific research, including:

Mechanism of Action

n6-(Aminoiminomethyl)lysine exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the modulation of nitric oxide synthase activity, which affects endothelial functions and energy metabolism. The compound also interacts with other enzymes and receptors, influencing various physiological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of N6-Modified Lysine Derivatives

Compound CAS Number Modification Group Key Biological Role(s) Applications/Findings
N6-(Aminoiminomethyl)lysine 156-86-5 Guanidino (aminoiminomethyl) Competitive NOS substrate; arginase inhibition; platelet aggregation inhibition Eptifibatide (anti-thrombotic drug)
N6-Acetyl-L-lysine Not provided Acetyl Post-translational protein acetylation; epigenetic regulation Mediates nascent protein acetylation via KARS catalysis
N6-Formyllysine Not provided Formyl Pathological marker from formaldehyde exposure Linked to lysine demethylation byproducts; detected via HPLC-MS/MS
N6-(1-Carboxyethyl)lysine Not provided 1-Carboxyethyl Bacterial metabolite in Streptococcus lactis Synthesized from lysine with conserved ε-amino nitrogen; 2S,8S stereochemistry
N6-Glycoloyllysine Not provided Glycoloyl Advanced glycation end product (AGE) Formed via glyoxal reactions with lysine in vitro/in vivo
N6-Palmitoyllysine 59012-44-1 Palmitoyl (C16 acyl chain) Lipid-modified lysine derivative Potential role in lipid metabolism; structural studies via SMILES/InChI
N6-(2-Hydroxyethyl)adenosine Not provided 2-Hydroxyethyl adenosine Sedative and hypnotic effects Isolated from Cordyceps militaris; enhances pentobarbital-induced sleep in mice
N6-(Hydrazinoiminomethyl)lysine Not provided Hydrazinoiminomethyl Selective nitric oxide synthase inhibition Inhibits inducible NOS (28-fold selectivity over constitutive NOS)

Chemical Stability and Analytical Detection

  • N6-Formyllysine requires HPLC pre-purification and LC-MS/MS for sensitive detection due to low abundance in biological samples .
  • N6-Acetyl-L-lysine can be traced isotopically (e.g., deuterium-labeled acetyl groups) to study its incorporation into proteins and metabolic recycling .
  • N6-(1-Carboxyethyl)lysine is identified via NMR and thin-layer chromatography, with its neutral charge distinguishing it from cationic lysine derivatives .

Biological Activity

n6-(Aminoiminomethyl)lysine, also known as L-N6-(1-iminoethyl)-lysine, is a derivative of the essential amino acid L-lysine that exhibits significant biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its unique interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₇H₁₆N₄O₂·HCl
  • Molecular Weight : Approximately 224.7 g/mol
  • Appearance : White crystalline powder, soluble in water

This compound primarily functions as a selective inhibitor of inducible nitric oxide synthase (iNOS). Its mechanism involves:

  • Targeting Enzymes : It selectively inhibits iNOS in macrophages, which plays a crucial role in inflammatory responses.
  • Modulation of Pathways : The compound modulates the mTOR pathway, essential for cell growth and proliferation, and interferes with viral replication by disrupting their protein synthesis machinery.

Biological Activities

  • Inhibition of Nitric Oxide Synthase
    • This compound has demonstrated potent inhibition of nitric oxide synthase (iNOS) with an IC50 value significantly lower than that of other known inhibitors like NG-monomethyl-L-arginine. Specifically, it shows an IC50 of approximately 0.4 µM in primary macrophages .
  • Impact on Immune Responses
    • The compound has been shown to influence immune responses and may exacerbate conditions like leishmaniasis by modulating nitric oxide levels. In vivo studies indicated that administration led to increased severity of leishmaniasis despite a counterregulatory increase in iNOS protein levels .
  • Potential Therapeutic Applications
    • Due to its selective inhibition of iNOS, this compound is being explored for potential therapeutic applications in inflammatory diseases and conditions characterized by excessive nitric oxide production .

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
iNOS InhibitionPotent and selective inhibition of iNOS with an IC50 of 0.4 µM in macrophages.
Selectivity ComparisonL-NIL shows 28-fold selectivity for iNOS over constitutive NOS isoforms.
Immune ModulationInfluences nitric oxide levels affecting disease pathogenesis (e.g., leishmaniasis).

Case Study: Leishmaniasis Model

In a controlled study involving mice infected with Leishmania major, administration of this compound resulted in enhanced disease severity compared to controls. The study highlighted the compound's role in modulating immune responses through its effects on nitric oxide production, suggesting potential implications for therapeutic strategies targeting inflammatory diseases .

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